

A Technical Guide to the Quinoline-Based Topoisomerase I Inhibitor: Compound 28

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Compound of Interest		
Compound Name:	Androgen receptor antagonist 9	
Cat. No.:	B2718416	Get Quote

This document provides an in-depth overview of the chemical structure, synthesis, and biological activity of Compound 28, a potent quinoline-based Topoisomerase 1 (Top1) inhibitor with significant potential in anticancer research. The information is intended for researchers, scientists, and professionals in drug development.

1. Chemical Structure and Properties

Compound 28, systematically named N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine, is a novel synthetic molecule designed to overcome the chemical limitations of camptothecin (CPT), a well-known Top1 inhibitor.[1][2] Its structure features a quinoline core, which is crucial for its interaction with the Top1-DNA complex.

Structure:

- Core: Quinoline
- Substituents:
 - N-(3-(1H-imidazol-1-yl)propyl) group at position 4
 - 6-(4-methoxyphenyl) group at position 6
 - 3-(1,3,4-oxadiazol-2-yl) group at position 3

The molecular formula and other key properties are summarized below.



Property	Value
IUPAC Name	N-(3-(1H-imidazol-1-yl)propyl)-6-(4-methoxyphenyl)-3-(1,3,4-oxadiazol-2-yl)quinolin-4-amine
Molecular Formula	C24H22N6O2
Biological Target	Human Topoisomerase 1 (Top1)

2. Biological Activity and Quantitative Data

Compound 28 has demonstrated high potency in inhibiting human Top1 activity and exhibits significant cytotoxicity against various human cancer cell lines.[1][2] Unlike camptothecin, it shows excellent stability in plasma serum and is not a substrate for P-glycoprotein 1, which suggests it may be less susceptible to certain forms of drug resistance.[1][2]

Assay	Cell Line	IC50 Value
Topoisomerase 1 Inhibition	-	29 ± 0.04 nM[1][2]
Cytotoxicity (Antiproliferative)	HCT-116 (Colorectal Carcinoma)	1.78 - 9.19 μM (Range for potent derivatives)[3]
HepG-2 (Hepatocellular Carcinoma)	1.78 - 9.19 μM (Range for potent derivatives)[3]	
MCF-7 (Breast Cancer)	1.78 - 9.19 μM (Range for potent derivatives)[3]	
Tubulin Polymerization Inhibition	-	37.4 nM[3]

3. Mechanism of Action: Topoisomerase 1 Poison

Compound 28 functions as a Top1 poison. It stabilizes the covalent complex formed between Top1 and DNA, known as the Top1 cleavage complex (Top1cc).[1][2] This trapping of the Top1cc prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks during replication. These persistent DNA breaks trigger cell cycle arrest and



ultimately lead to apoptosis (programmed cell death).[1][2] Evidence suggests that Compound 28's ability to form a hydrogen bond with the N722 residue of Top1 is critical for its activity.[1][2]



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Caption: Mechanism of action for Compound 28 as a Top1 poison.

4. Synthesis Protocol

The synthesis of Compound 28 involves a multi-step process, starting from commercially available materials. The following is a generalized protocol based on typical synthetic routes for quinoline derivatives.

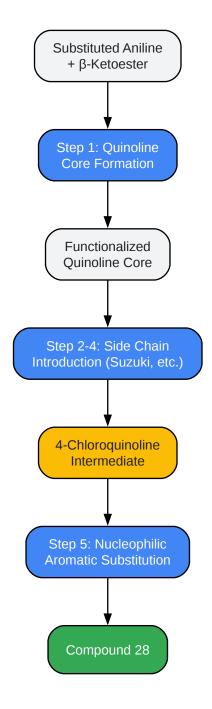
Experimental Protocol: General Synthesis of the Quinoline Core and Final Product

- Step 1: Synthesis of the Quinoline Core. A substituted aniline is reacted with a β-ketoester under acidic conditions (e.g., Conrad-Limpach or Doebner-von Miller reaction) to form the foundational quinoline ring system.
- Step 2: Functionalization of the Quinoline Core. The core is functionalized through a series of reactions, including halogenation, nitration, and subsequent reductions or substitutions to introduce the necessary reactive groups at positions 3, 4, and 6.
- Step 3: Introduction of the 1,3,4-Oxadiazole Moiety. A carboxylic acid hydrazide is formed and then cyclized, often using an orthoester or similar reagent, to create the 1,3,4-oxadiazole ring at position 3.
- Step 4: Suzuki Coupling. The 6-(4-methoxyphenyl) group is typically introduced via a Suzuki coupling reaction, where a boronic acid derivative of methoxybenzene is coupled to a halogenated quinoline precursor in the presence of a palladium catalyst.
- Step 5: Final Amine Substitution. The final step involves a nucleophilic aromatic substitution reaction. The 4-chloroquinoline intermediate is reacted with 3-(1H-imidazol-1-yl)propan-1-amine to yield the final product, Compound 28.



Purification: Throughout the synthesis, intermediates and the final product are purified using standard laboratory techniques such as column chromatography on silica gel and recrystallization.[2]

Characterization: The structure and purity of Compound 28 and its intermediates are confirmed by analytical methods including ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[2]



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Caption: Generalized synthetic workflow for Compound 28.

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